molecular formula C9H8N4O B068802 3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde CAS No. 179056-02-1

3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde

Cat. No. B068802
M. Wt: 188.19 g/mol
InChI Key: BROLZTCJAAWYNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrazole compounds involves various strategies, including the reaction of different benzaldehydes with tetrazole derivatives. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates the versatility of tetrazole-containing compounds, showcasing how alterations in the tetrazole moiety and the benzaldehyde component can lead to substances with distinct properties and potential applications (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by X-ray crystallography, which reveals detailed insights into their crystalline arrangement and molecular geometry. For instance, the crystal structure analysis of tetrazole compounds shows no conjugation between the aryl rings and the tetrazole group, highlighting the distinct spatial orientation crucial for their chemical behavior and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Tetrazole derivatives participate in various chemical reactions, such as the formation of coordination polymers, highlighting their reactivity and potential for forming complex structures with metal ions. These reactions not only demonstrate the chemical versatility of tetrazole compounds but also their applicability in creating materials with unique properties (He et al., 2020).

Scientific Research Applications

  • Synthesis and Characterization of Bis-Benzaldehydes : A study by Saeed et al. (2015) involved the synthesis of substituted aromatic bis-benzaldehydes, leading to a series of new isomeric bis(2-(5-((5-phenyl-1H-tetrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)phenoxy)alkanes. These compounds were characterized by spectroscopic analysis (Saeed, Qasim, & Hussain, 2015).

  • Lewis Acid Catalysis in Metal-Organic Frameworks : Horike et al. (2008) demonstrated the catalytic activity of a microporous metal-organic framework with exposed Mn2+ coordination sites. This catalyst was used for the conversion of aldehydes and ketones to cyanosilylated products (Horike, Dincǎ, Tamaki, & Long, 2008).

  • Direct Synthesis of 5-substituted 1H-tetrazoles from Alcohols or Aldehydes : Tao et al. (2017) reported a protocol to synthesize 5-substituted 1H-tetrazoles using alcohols or aldehydes, ammonia, sodium azide, and Cu(NO3)2 as catalyst, demonstrating a one-pot procedure (Tao, Wang, Sun, Yi, Shi, Wang, & Liu, 2017).

  • Synthesis and Properties of Tetrazole Derivatives : Shchipanov et al. (1978) focused on the synthesis of benzaldehyde 2-methyl-5-tetrazolylhydrazone and its conversion to formazan and verdazyl radical, highlighting the potential of tetrazole derivatives in various chemical processes (Shchipanov, Sidorov, Podenko, & Kadochnikova, 1978).

  • Synthesis of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives : A study by Yüksek et al. (2015) involved synthesizing new triazolone compounds and analyzing their antioxidant activities. These compounds were synthesized using 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

Safety And Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction. On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Tetrazole derivatives have shown promising results in various fields, especially in medicinal and pharmaceutical applications. Future research could focus on exploring their potential in these areas further .

properties

IUPAC Name

3-(1-methyltetrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROLZTCJAAWYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440701
Record name 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde

CAS RN

179056-02-1
Record name 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
A series of N-alkyl-N-(heteroaryl-substituted benzyl)-N‘-arylurea and related derivatives represented by 2 and 3 have been prepared and evaluated for their ability to inhibit acyl-CoA:…
Number of citations: 118 pubs.acs.org

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